molecular formula C10H18ClNO B1531980 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one CAS No. 2090399-63-4

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Cat. No. B1531980
CAS RN: 2090399-63-4
M. Wt: 203.71 g/mol
InChI Key: LIXICBQPPGBKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one, also known as 2-chloro-N-methylpiperidine, is an organic chemical compound with the molecular formula C7H14ClNO. It is a colorless liquid that is soluble in water, ethanol, and ether. 2-Chloro-N-methylpiperidine is used in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as an intermediate in the synthesis of a variety of organometallic compounds.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Compounds Synthesis : A study discussed the preparation and testing of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, indicating a focus on anti-inflammatory activity. This research is part of the broader effort to develop new pharmaceuticals with improved efficacy and safety profiles (Goudie et al., 1978).

  • Rare Alkaloids from Medicinal Plants : Another study identified rare alkaloids from the medicinal plant Pratia nummularia, including 1-(2-,N-methylpiperidyl)-butan-2-one. This highlights the ongoing search for novel compounds in natural products for potential therapeutic applications (Ho et al., 1995).

Industrial and Environmental Applications

  • Ionic Liquids for Clean Technology : Research on the use of ionic liquids, including chloroaluminate(III) ionic liquids, for clean synthesis and catalytic processes demonstrates the potential of these materials in reducing environmental impact in industrial processes (Seddon, 1997).

  • Biofuel Production : Studies on the synthesis of pentanol isomers and the biological production of 2,3-butanediol from microbial fermentations showcase the role of chemical engineering in developing sustainable biofuels. This research contributes to the efforts in finding renewable energy sources (Cann & Liao, 2009), (Syu, 2001).

properties

IUPAC Name

2-chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXICBQPPGBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.